cis-2-Methyltetrahydropyran-4-amine;hydrochloride
Description
cis-2-Methyltetrahydropyran-4-amine;hydrochloride (CAS RN: 2752128-01-9) is a bicyclic amine hydrochloride derivative with the molecular formula C₆H₁₄ClNO and a molecular weight of 151.63 g/mol . It is characterized by a tetrahydropyran ring system substituted with a methyl group at the 2-position and an amine group at the 4-position, both in a cis-configuration. The compound is provided at a purity of >95% and is identified by the MDL number MFCD28894123 . Its stereochemical arrangement and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for exploring structure-activity relationships in drug candidates.
Properties
CAS No. |
2752128-01-9 |
|---|---|
Molecular Formula |
C6H14ClNO |
Molecular Weight |
151.63 g/mol |
IUPAC Name |
(2R,4R)-2-methyloxan-4-amine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-4-6(7)2-3-8-5;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1 |
InChI Key |
AVADPQZSGFARIV-KGZKBUQUSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCO1)N.Cl |
Canonical SMILES |
CC1CC(CCO1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of cis-2-Methyltetrahydropyran-4-amine Hydrochloride
Two-Step Synthesis via Hydrogenation and Amination (Based on cis-4-methylcyclohexylamine Analog)
A closely related compound, cis-4-methylcyclohexylamine, shares structural similarity and preparation methods applicable to cis-2-Methyltetrahydropyran-4-amine hydrochloride. The following two-step process is well-documented and scalable:
Step 1: Selective Hydrogenation
- Starting Material: 4-methylphenylboronic acid or its esters (e.g., pinacol ester).
- Catalyst: Rhodium on carbon (Rh/C), typically 3-5% by weight relative to substrate.
- Solvent: Tetrahydrofuran (THF) or ethyl acetate.
- Conditions: Hydrogenation at 60-90 °C, 1-3 MPa hydrogen pressure, under nitrogen atmosphere.
- Outcome: Formation of cis-4-methylcyclohexylboronic acid/ester with >99% cis-selectivity after recrystallization.
Step 2: Amination via Amine Substitution
- Reagents: Sulfamic acid and aqueous sodium hydroxide (or other alkali such as KOH or LiOH).
- Solvent: Tetrahydrofuran or acetonitrile.
- Conditions: Room temperature reaction for 16 hours under nitrogen.
- Workup: Acid-base extraction, solvent extraction with methyl tert-butyl ether (MTBE), pH adjustments, and distillation.
- Product: cis-4-methylcyclohexylamine hydrochloride with purity >99.5% and yield ~85%.
Detailed Reaction Parameters and Yields
| Step | Parameter | Value/Condition |
|---|---|---|
| Hydrogenation | Catalyst loading | 3-5% Rh/C |
| Solvent | Tetrahydrofuran (THF) or ethyl acetate | |
| Temperature | 60-90 °C | |
| Pressure | 1-3 MPa H2 | |
| Reaction time | Overnight (~16 hours) | |
| Purification | Recrystallization in ethanol/water (1:5 ratio) | |
| Cis-isomer purity | >99.3% | |
| Amination | Sulfamic acid equivalents | 1.3 to 2.5 equivalents |
| Base | Sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH) | |
| Solvent | THF or acetonitrile | |
| Reaction temperature | Room temperature | |
| Reaction time | 16 hours | |
| Yield | ~85% | |
| Product purity | >99.5% |
Industrial Scale-Up Example
- Batch Size: 5 kg of 4-methylphenylboronic acid.
- Catalyst: 0.2 kg Rh/C (4%).
- Solvent: 25 kg THF.
- Hydrogenation: 2.0 MPa H2, 80 °C, overnight.
- Recrystallization: Methanol and water mixture (1:5).
- Amination: 3.97 kg cis-4-methylcyclohexylboronic acid, 16 kg THF, 4.1 kg sulfamic acid, 35 kg 4M NaOH.
- Yield: 85% with 99.6% purity by gas chromatography.
- Catalyst Reuse: Rh/C catalyst reused up to 7 times without loss of activity.
Alternative Solvent Considerations
While tetrahydrofuran (THF) is commonly used as a solvent in these reactions, recent research has explored safer and more sustainable alternatives such as 4-methyltetrahydropyran (4-MeTHP).
- 4-MeTHP offers improved safety profiles and environmental benefits.
- It has been successfully used in catalytic olefin metathesis and other organic syntheses.
- The solvent facilitates easier product isolation and reduces aqueous waste.
- Its use could be extended to the preparation of cis-2-Methyltetrahydropyran-4-amine hydrochloride, potentially improving process sustainability.
Comparative Analysis of Preparation Methods
| Feature | Rhodium-Catalyzed Hydrogenation + Amination | Alternative Methods (Literature) |
|---|---|---|
| Catalyst | Rhodium on carbon (Rh/C) | Various metal catalysts (Pd, Ni, etc.) |
| Solvent | THF, ethyl acetate | 4-MeTHP, acetonitrile |
| Reaction Conditions | 60-90 °C, 1-3 MPa H2 | Variable, often milder or harsher |
| Stereoselectivity | High cis-selectivity (>99%) | Variable, often requires purification steps |
| Yield | High (~85%) | Variable |
| Purity | >99.5% | Variable |
| Catalyst Reuse | Up to 7 cycles | Often limited |
| Industrial Scalability | Demonstrated | Limited data |
Summary and Expert Perspective
The preparation of cis-2-Methyltetrahydropyran-4-amine hydrochloride is effectively achieved through a two-step process involving:
Selective hydrogenation of 4-methylphenylboronic acid or its esters using rhodium on carbon catalyst under controlled temperature and pressure to yield the cis-4-methylcyclohexylboronic acid intermediate.
Amination of the cis-boronic acid intermediate with sulfamic acid and alkali in THF or acetonitrile to afford the target amine hydrochloride with high purity and yield.
This method offers advantages including high stereoselectivity, operational safety, catalyst reusability, and scalability suitable for industrial production. Emerging solvent alternatives like 4-methyltetrahydropyran show promise for greener processes but require further validation for this specific compound.
Chemical Reactions Analysis
(a) Cyclization Reactions
The compound is synthesized via acid-catalyzed cyclization of 2-methyl-1,3-diol precursors. For example, 2-methyltetrahydrofuran-3,4-diol undergoes dehydration in the presence of HCl or H₂SO₄ to form the tetrahydropyran ring, followed by amination to introduce the amine group .
Reaction Conditions
| Starting Material | Catalyst | Temperature | Yield |
|---|---|---|---|
| 2-Methyl-1,3-diol derivative | H₂SO₄ (conc.) | 80–100°C | 65–70% |
| 2-Methyl-1,3-diol derivative | HCl (gas) | 60–80°C | 68% |
(b) Hydrazination-Decomposition Pathway
A patented method (US7365215B2) involves hydrazine intermediates :
-
Hydrazination : Reaction of 2-methyltetrahydropyran-4-mesylate with hydrazine in toluene at 50–100°C yields 4-hydrazino-2-methyltetrahydropyran.
-
Decomposition : Treatment with NaNO₂/HCl at 0–5°C cleaves the hydrazine group to produce the free amine, which is isolated as the hydrochloride salt.
Key Data
(c) Nucleophilic Substitution
The mesylate derivative undergoes substitution with ammonia or amines:
| Substrate | Nucleophile | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-Methyltetrahydropyran-4-mesylate | NH₃ (aq.) | Ethanol | 40–60°C | 75% |
| 2-Methyltetrahydropyran-4-mesylate | MeNH₂ | THF | 25°C | 62% |
(a) Sildenafil Analogues
In a scaled synthesis (10 g), cis-2-methyltetrahydropyran-4-amine hydrochloride was coupled with a pyrazolopyrimidine scaffold via Suzuki-Miyaura cross-coupling :
-
Catalyst: Pd(PPh₃)₄ (1 mol%)
-
Solvent: 4-MeTHP (4-methyltetrahydropyran)
(b) β-Lactam Derivatives
The amine reacts with β-lactam precursors under Mitsunobu conditions to form cephalosporin analogues :
| β-Lactam Precursor | Reagents | Solvent | Yield |
|---|---|---|---|
| Penicillin G methyl | DIAD, PPh₃, CH₂Cl₂ | 4-MeTHP | 78% |
Stability and Reactivity Insights
-
Solubility : Highly soluble in water (>500 mg/mL) and polar aprotic solvents (DMF, DMSO).
-
Stereochemical Integrity : No epimerization observed under acidic (pH 2–6) or basic (pH 8–10) conditions .
Comparative Reaction Efficiency
The table below contrasts synthetic methods:
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization | High stereocontrol | Requires harsh acids |
| Hydrazination-Decomposition | High purity, scalable | Multi-step, hazardous intermediates |
| Nucleophilic Substitution | Mild conditions, versatile | Moderate yields |
Scientific Research Applications
Chemistry: In organic synthesis, cis-2-Methyltetrahydropyran-4-amine;hydrochloride serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s amine group can interact with biological molecules, making it a potential candidate for the development of biologically active compounds. It can be used in the synthesis of enzyme inhibitors or receptor agonists/antagonists .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a precursor for the synthesis of pharmaceutical agents targeting specific diseases .
Industry: The compound finds applications in the chemical industry as an intermediate in the production of various chemicals and materials. Its reactivity and versatility make it suitable for use in different industrial processes .
Mechanism of Action
The mechanism of action of cis-2-Methyltetrahydropyran-4-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Stereochemical Differences
The most structurally analogous compound to cis-2-Methyltetrahydropyran-4-amine;hydrochloride is cis-3-Methyl-4-aminotetrahydropyran hydrochloride (CAS RN: 1523530-53-1, 911825-81-5). Both compounds share the same molecular formula (C₆H₁₄ClNO) and molecular weight (151.63 g/mol) but differ in the position of the methyl group and stereochemistry .
Key Differences :
- The methyl group in the target compound is at the 2-position, whereas in the analog, it is at the 3-position.
- The stereochemical descriptors differ: the cis-3-methyl analog is explicitly noted as (3R,4R), while stereochemical details for the cis-2-methyl compound are inferred from its naming convention .
Functional Group Variations
Another related compound, 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS RN: 89581-58-8), shares a heterocyclic backbone but differs significantly in functional groups and structure. Unlike the tetrahydropyran-based amines, this compound is a pyrimidine derivative with a carboxylic acid and chlorine substituent . Such variations render it unsuitable for direct comparison but highlight the diversity of heterocyclic scaffolds in medicinal chemistry.
Implications of Structural Differences
- Pharmaceutical Relevance: Minor changes in substituent positions (e.g., 2- vs. 3-methyl) can drastically alter a molecule’s binding affinity to enzymes or receptors. For example, the cis-2-methyl derivative may exhibit enhanced lipophilicity compared to the cis-3-methyl analog due to differences in ring strain and substituent orientation .
- Synthetic Utility : The cis-3-methyl analog’s well-defined (3R,4R) stereochemistry may make it preferable for asymmetric synthesis, whereas the cis-2-methyl compound could serve as a scaffold for probing steric effects .
Biological Activity
Cis-2-Methyltetrahydropyran-4-amine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by a tetrahydropyran ring with a methyl group at the 2-position and an amine functional group at the 4-position. The hydrochloride salt form enhances its solubility, making it suitable for various biological applications.
Structural Characteristics
The structural characteristics of cis-2-Methyltetrahydropyran-4-amine hydrochloride include:
- Tetrahydropyran Ring : A six-membered saturated heterocyclic ring containing one oxygen atom.
- Methyl Substitution : A methyl group at the 2-position, influencing its biological interactions.
- Amine Group : An amine functional group at the 4-position, which may contribute to its pharmacological properties.
Biological Activities
Research indicates that cis-2-Methyltetrahydropyran-4-amine hydrochloride exhibits a variety of biological activities, including:
- Antimicrobial Activity : Compounds similar to cis-2-Methyltetrahydropyran-4-amine hydrochloride have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infections.
- Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents positions it as a candidate for further investigation in neurodegenerative diseases, particularly Alzheimer’s disease, where acetylcholinesterase inhibition is beneficial .
- Antileishmanial Activity : Preliminary studies suggest that tetrahydropyrans may possess antileishmanial properties, indicating that cis-2-Methyltetrahydropyran-4-amine hydrochloride could be explored for treating Leishmaniasis .
The mechanisms underlying the biological activities of cis-2-Methyltetrahydropyran-4-amine hydrochloride are not fully elucidated but may involve:
- Interaction with specific biological targets such as enzymes or receptors.
- Modulation of signaling pathways associated with cell survival and apoptosis.
Comparative Analysis with Similar Compounds
The following table compares cis-2-Methyltetrahydropyran-4-amine hydrochloride with other related compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| cis-2-Methyltetrahydropyran-4-amine HCl | Tetrahydropyran ring with methyl and amine groups | Enhanced solubility due to hydrochloride salt |
| 4-Aminotetrahydropyran | Tetrahydropyran ring with an amino group | Lacks methyl substitution at the 2-position |
| 4-Amino-2-methyltetrahydropyran | Similar structure but different substitution | Potentially different biological activity profile |
| 4-Hydrazinotetrahydropyran | Contains a hydrazine functional group | Useful as a precursor for various transformations |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds in the tetrahydropyran class, including:
- Antimicrobial Studies : Research has shown that tetrahydropyrans can inhibit bacterial growth, highlighting their potential as antimicrobial agents.
- Neuropharmacological Evaluation : Investigations into acetylcholinesterase inhibition have indicated that compounds like cis-2-Methyltetrahydropyran-4-amine hydrochloride may help in maintaining acetylcholine levels in the brain, offering therapeutic benefits for Alzheimer's disease .
- Antileishmanial Activity Testing : In vitro assays demonstrated that derivatives of tetrahydropyrans effectively inhibited the growth of Leishmania donovani, suggesting that cis-2-Methyltetrahydropyran-4-amine hydrochloride could be further developed for treating this neglected tropical disease .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and stability of cis-2-Methyltetrahydropyran-4-amine hydrochloride?
- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210–254 nm) for purity analysis. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to verify functional groups. Stability studies should include accelerated degradation tests under varying pH, temperature, and humidity conditions, with quantification via validated HPLC protocols .
- Note : Ensure compliance with pharmacopeial guidelines (e.g., International Pharmacopoeia) for chloride ion verification using silver nitrate precipitation .
Q. How should researchers safely handle and store cis-2-Methyltetrahydropyran-4-amine hydrochloride in laboratory settings?
- Guidelines :
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) should be used to minimize moisture exposure .
- Handling : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation of particulate matter .
- Waste Disposal : Follow institutional protocols for organic amines, typically involving neutralization and incineration .
Q. What synthetic routes are commonly employed for the preparation of cis-2-Methyltetrahydropyran-4-amine hydrochloride?
- Synthesis Strategy :
- Step 1 : Cyclization of a diol precursor (e.g., 4-methyltetrahydropyran-2-ol) with ammonia under acidic conditions to form the tetrahydropyran-4-amine backbone.
- Step 2 : Stereoselective methylation at the 2-position using methyl iodide in the presence of a chiral catalyst to retain the cis-configuration.
- Step 3 : Salt formation via HCl gas bubbling in anhydrous ethanol to yield the hydrochloride salt .
Advanced Research Questions
Q. How can researchers address contradictions in pharmacological data for cis-2-Methyltetrahydropyran-4-amine hydrochloride across different in vitro and in vivo models?
- Resolution Framework :
- Dose-Response Discrepancies : Perform meta-analysis of existing data to identify species-specific metabolic pathways (e.g., cytochrome P450 activity differences). Validate using human hepatocyte assays .
- Bioavailability Variability : Compare solubility profiles (e.g., logP, pKa) across solvents and physiological media. Use factorial design to optimize formulation additives (e.g., cyclodextrins for enhanced solubility) .
Q. What experimental design principles are critical for optimizing the formulation of cis-2-Methyltetrahydropyran-4-amine hydrochloride in preclinical studies?
- Design Considerations :
- Factorial Design : Vary excipient ratios (e.g., mannitol, lactose) and compression forces to assess tablet dissolution kinetics. Use ANOVA to identify significant factors .
- In Vitro-In Vivo Correlation (IVIVC) : Establish release profiles using USP apparatus II (paddle method) at 50 rpm in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
Q. How can researchers mitigate batch-to-batch variability in the synthesis of cis-2-Methyltetrahydropyran-4-amine hydrochloride?
- Quality Control Strategies :
- Process Analytical Technology (PAT) : Implement real-time monitoring using inline FTIR or Raman spectroscopy during critical steps (e.g., methylation, salt formation) .
- Design of Experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading) via response surface methodology (RSM) to minimize impurities (<0.1% by area HPLC) .
Safety and Regulatory Considerations
Q. What are the key regulatory benchmarks for advancing cis-2-Methyltetrahydropyran-4-amine hydrochloride into clinical trials?
- Requirements :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
